molecular formula C23H19BrN2O3 B4852115 N-[(2Z,4Z)-1-(benzylamino)-1-oxo-5-phenylpenta-2,4-dien-2-yl]-5-bromofuran-2-carboxamide

N-[(2Z,4Z)-1-(benzylamino)-1-oxo-5-phenylpenta-2,4-dien-2-yl]-5-bromofuran-2-carboxamide

Cat. No.: B4852115
M. Wt: 451.3 g/mol
InChI Key: AFRMVNCOKWNPLR-OAXNYFJGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(2Z,4Z)-1-(benzylamino)-1-oxo-5-phenylpenta-2,4-dien-2-yl]-5-bromofuran-2-carboxamide is a complex organic compound characterized by its unique structure, which includes a benzylamino group, a phenylpenta-2,4-dien-2-yl moiety, and a bromofuran-2-carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z,4Z)-1-(benzylamino)-1-oxo-5-phenylpenta-2,4-dien-2-yl]-5-bromofuran-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzylamino group, followed by the introduction of the phenylpenta-2,4-dien-2-yl moiety through a series of condensation and coupling reactions. The final step involves the bromination of the furan-2-carboxamide group under controlled conditions to achieve the desired compound.

Industrial Production Methods

Industrial production of this compound may involve the use of automated synthesis equipment to ensure precision and consistency. The process is scaled up from laboratory conditions, with careful monitoring of reaction parameters such as temperature, pressure, and reagent concentrations to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z,4Z)-1-(benzylamino)-1-oxo-5-phenylpenta-2,4-dien-2-yl]-5-bromofuran-2-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to the formation of new derivatives.

    Substitution: The bromine atom in the furan ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

N-[(2Z,4Z)-1-(benzylamino)-1-oxo-5-phenylpenta-2,4-dien-2-yl]-5-bromofuran-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(2Z,4Z)-1-(benzylamino)-1-oxo-5-phenylpenta-2,4-dien-2-yl]-5-bromofuran-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2Z,4Z)-1-(benzylamino)-1-oxo-5-phenylpenta-2,4-dien-2-yl]-5-chlorofuran-2-carboxamide
  • N-[(2Z,4Z)-1-(benzylamino)-1-oxo-5-phenylpenta-2,4-dien-2-yl]-5-iodofuran-2-carboxamide
  • N-[(2Z,4Z)-1-(benzylamino)-1-oxo-5-phenylpenta-2,4-dien-2-yl]-5-fluorofuran-2-carboxamide

Uniqueness

The uniqueness of N-[(2Z,4Z)-1-(benzylamino)-1-oxo-5-phenylpenta-2,4-dien-2-yl]-5-bromofuran-2-carboxamide lies in its specific structural features, such as the bromine atom in the furan ring, which imparts distinct chemical reactivity and potential biological activity compared to its analogs with different halogen atoms.

Properties

IUPAC Name

N-[(2Z,4Z)-1-(benzylamino)-1-oxo-5-phenylpenta-2,4-dien-2-yl]-5-bromofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19BrN2O3/c24-21-15-14-20(29-21)23(28)26-19(13-7-12-17-8-3-1-4-9-17)22(27)25-16-18-10-5-2-6-11-18/h1-15H,16H2,(H,25,27)(H,26,28)/b12-7-,19-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFRMVNCOKWNPLR-OAXNYFJGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C(=CC=CC2=CC=CC=C2)NC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CNC(=O)/C(=C/C=C\C2=CC=CC=C2)/NC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(2Z,4Z)-1-(benzylamino)-1-oxo-5-phenylpenta-2,4-dien-2-yl]-5-bromofuran-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-[(2Z,4Z)-1-(benzylamino)-1-oxo-5-phenylpenta-2,4-dien-2-yl]-5-bromofuran-2-carboxamide
Reactant of Route 3
Reactant of Route 3
N-[(2Z,4Z)-1-(benzylamino)-1-oxo-5-phenylpenta-2,4-dien-2-yl]-5-bromofuran-2-carboxamide
Reactant of Route 4
N-[(2Z,4Z)-1-(benzylamino)-1-oxo-5-phenylpenta-2,4-dien-2-yl]-5-bromofuran-2-carboxamide
Reactant of Route 5
Reactant of Route 5
N-[(2Z,4Z)-1-(benzylamino)-1-oxo-5-phenylpenta-2,4-dien-2-yl]-5-bromofuran-2-carboxamide
Reactant of Route 6
Reactant of Route 6
N-[(2Z,4Z)-1-(benzylamino)-1-oxo-5-phenylpenta-2,4-dien-2-yl]-5-bromofuran-2-carboxamide

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